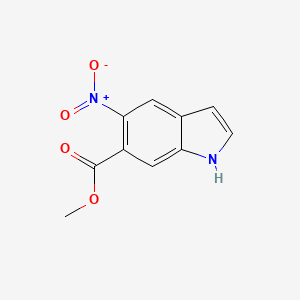

Methyl 5-nitro-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-nitro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)7-5-8-6(2-3-11-8)4-9(7)12(14)15/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUKSZPNFDTWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 5-nitro-1H-indole-6-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-nitro-1H-indole-6-carboxylate, a novel indole derivative with significant potential in medicinal chemistry. Despite its current absence from major chemical catalogs, as indicated by the lack of a registered CAS number, its structural similarity to known bioactive molecules, particularly in the realm of oncology, warrants a detailed exploration.[1] This document outlines predicted physicochemical properties, proposes robust synthetic pathways, details characterization methodologies, and explores its promising application as a c-Myc G-quadruplex binder for anticancer drug development. The insights herein are synthesized from established chemical principles and extensive literature on related nitroindole analogs, offering a foundational resource for its synthesis and investigation.

Introduction: The Rationale for a Novel Nitroindole

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[2] The introduction of a nitro group onto this scaffold dramatically influences its electronic properties and biological activity. Specifically, 5-nitroindole derivatives have garnered substantial interest for their role in the synthesis of pharmacologically active compounds, including the anti-asthmatic drug Zafirlukast and as potent anticancer agents.[3][4]

Recent research has highlighted the efficacy of substituted 5-nitroindoles as stabilizers of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[3] The c-Myc protein is a critical transcription factor that is overexpressed in a vast number of human cancers, driving proliferation and tumor progression. Stabilization of the c-Myc G4 structure inhibits its transcription, presenting a compelling therapeutic strategy.[5][6][7]

This compound combines the key 5-nitroindole pharmacophore with a carboxylate group at the 6-position. This specific arrangement is hypothesized to offer unique opportunities for molecular interactions within the G4-DNA groove or with associated proteins, potentially enhancing binding affinity and selectivity. This guide serves as a proactive dossier, providing the necessary theoretical and practical framework for the synthesis and evaluation of this promising, yet underexplored, molecule.

Physicochemical Properties and Structural Elucidation

While empirical data for this compound is not yet available, its fundamental properties can be accurately predicted. These predictions are crucial for planning its synthesis, purification, and analytical characterization.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₈N₂O₄ | Based on chemical structure |

| Molecular Weight | 220.18 g/mol | Calculated from the molecular formula[1] |

| Appearance | Yellow to Orange Solid | Typical for nitroaromatic compounds |

| Melting Point | >200 °C (decomposes) | Similar to related isomers like methyl 6-nitroindole-2-carboxylate (225–227 °C)[8] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water | Common for polar, aromatic compounds |

Spectroscopic Characterization Roadmap

The unambiguous identification of the target compound will rely on a suite of spectroscopic techniques. Below are the expected spectral features based on analysis of its isomers and foundational spectroscopic principles.[9][10][11]

-

¹H NMR (in DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl ester protons. Key diagnostic signals would include the downfield shift of protons adjacent to the electron-withdrawing nitro and carboxylate groups. The proton at the C7 position, being ortho to the nitro group, is expected to be significantly deshielded.

-

¹³C NMR (in DMSO-d₆): The carbon spectrum will reveal ten distinct signals. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm). The carbons directly attached to the nitro group (C5) and the indole nitrogen will also exhibit characteristic shifts.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 220. Characteristic fragmentation patterns for nitroindoles include the loss of NO (m/z 190) and NO₂ (m/z 174).[10]

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups: N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1700-1725 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (~1520 and ~1340 cm⁻¹, respectively).

-

UV-Visible Spectroscopy: Nitroindoles typically exhibit strong absorption in the near-UV range (300–400 nm).[10][12] The exact λmax will be characteristic of this specific substitution pattern.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The following pathways are proposed based on established and reliable methods for the synthesis of substituted nitroindoles.

Pathway A: Direct Nitration of Methyl 1H-indole-6-carboxylate

This is the most direct approach, starting from the commercially available Methyl 1H-indole-6-carboxylate. The primary challenge lies in controlling the regioselectivity of the electrophilic nitration. The indole ring is highly activated towards electrophilic substitution, typically at the C3 position. However, nitration on the benzene ring is achievable under specific conditions.

Protocol: Pathway A

-

N-Protection (Optional but Recommended): To prevent undesired side reactions at the C3 position and the indole nitrogen, the starting material can be protected, for instance, with an acetyl or tosyl group.

-

Nitration: The protected indole is dissolved in concentrated sulfuric acid at a low temperature (e.g., -10 to 0 °C). A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise. The electron-withdrawing nature of the C6-carboxylate group will direct the incoming nitro group. While C5 is a plausible position, formation of other isomers is possible and will require careful purification.

-

Work-up and Deprotection: The reaction mixture is quenched by pouring it onto ice, followed by neutralization and extraction of the product. If a protecting group was used, it is then removed under appropriate conditions (e.g., base-catalyzed hydrolysis for an acetyl group).

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound isomer.

Caption: Workflow for Pathway A: Direct Nitration.

Pathway B: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2][13][14] This pathway offers better control over the final substitution pattern by starting with a pre-functionalized phenylhydrazine.

Protocol: Pathway B

-

Hydrazone Formation: Commercially available 4-carbomethoxy-3-nitrophenylhydrazine is condensed with a suitable ketone or aldehyde, such as pyruvic acid or an equivalent, in an acidic medium to form the corresponding phenylhydrazone.

-

Indolization: The purified phenylhydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). This induces a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.

-

Work-up and Purification: The reaction is cooled, quenched, and the crude product is extracted. Purification via recrystallization or column chromatography yields the target molecule. If pyruvic acid was used, a subsequent decarboxylation step might be necessary, or an alternative carbonyl partner can be chosen to directly yield the desired product.

Caption: Workflow for Pathway B: Fischer Indole Synthesis.

Potential Application in Drug Discovery: A c-Myc G-Quadruplex Binder

The primary therapeutic rationale for synthesizing this compound is its potential as a selective stabilizer of the c-Myc promoter G-quadruplex.

Mechanism of Action

G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA.[7] The promoter region of the c-Myc gene contains such a sequence, and its folding into a G4 structure acts as a silencer element, repressing gene transcription. Small molecules that can bind to and stabilize this G4 structure can effectively lock the gene in an "off" state, leading to the downregulation of c-Myc protein levels. This, in turn, can inhibit cancer cell proliferation and induce apoptosis.[3][15]

The proposed binding mode involves the flat, aromatic 5-nitroindole core stacking on the terminal G-quartets of the G4 structure via π-π interactions. The side chains, in this case, the methyl carboxylate group at C6, can further enhance binding affinity and selectivity by forming hydrogen bonds or van der Waals interactions within the grooves of the G4-DNA.[16]

Caption: Proposed Mechanism of c-Myc Inhibition.

Conclusion and Future Directions

This compound represents a logically designed and highly promising molecule for anticancer research. While its synthesis and characterization are yet to be reported in the literature, this guide provides a robust framework based on established chemical precedent. The proposed synthetic pathways are feasible and offer clear routes to obtaining this novel compound. The true value of this molecule will be unveiled through its biological evaluation. Future research should focus on executing the proposed syntheses, followed by rigorous biophysical assays (e.g., FRET melting, SPR, NMR titration) to confirm its binding to the c-Myc G-quadruplex, and cellular assays to determine its efficacy in downregulating c-Myc expression and inhibiting cancer cell growth. The insights gained will be invaluable for the rational design of the next generation of G4-targeted cancer therapeutics.

References

- Szabó, Z., Sánta, Z., & Kőrösi, J. (2003). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

- Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). An Improved Fischer Synthesis of Nitroindoles. 1,3-Dimethyl-4-, 5-, and 6-Nitroindoles.

- In silico identification of novel ligands for G-quadruplex in the c-MYC promoter. (2014). Journal of Biochemistry, 156(6), 345-353.

- Kozlova, A. A., et al. (2021). Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression. International Journal of Molecular Sciences, 22(23), 12821.

- BenchChem. (n.d.). Methyl 6-nitroindoline-2-carboxylate | 428861-43-2.

- Chen, Y., et al. (2021). Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. International Journal of Molecular Sciences, 22(16), 8821.

- Discovery of a natural product-like c-myc G-quadruplex DNA groove-binder by molecular docking. (2013). Bioorganic & Medicinal Chemistry Letters, 23(12), 3644-3648.

- BenchChem. (n.d.). Spectroscopic Comparison of 2-Nitroindole and 3-Nitroindole Isomers: A Guide for Researchers.

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2018). ACS Earth and Space Chemistry, 2(10), 1059-1067.

- Szabó, Z., Sánta, Z., & Kőrösi, J. (2003). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Request PDF.

- Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.

- G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. (2023). Cancers, 15(6), 1845.

- Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES.

- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid.

- MedChemExpress. (n.d.). 5-Nitroindole | Universal Base Analog.

- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2018). ACS Earth and Space Chemistry.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Punagri. (n.d.). 5-Nitroindole Supplier India | CAS 6146-52-7.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Guidechem. (n.d.). What are the applications and synthesis methods of 5-Nitroindole? - FAQ.

- Chem-Impex. (n.d.). 5-Nitroindole-2-carboxylic acid.

- Thoreauchem. (n.d.). This compound-None.

Sources

- 1. This compound-None - Thoreauchem [thoreauchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nitroindole Supplier India | CAS 6146-52-7 | Punagri [punagri.com]

- 5. In silico identification of novel ligands for G-quadruplex in the c-MYC promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on <i>c-MYC</i> Expression - ProQuest [proquest.com]

- 16. Discovery of a natural product-like c-myc G-quadruplex DNA groove-binder by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Methyl 5-nitro-1H-indole-6-carboxylate

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-nitro-1H-indole-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate a deeper understanding of this heterocyclic compound.

Introduction: The Significance of the Nitroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group onto this scaffold, as seen in this compound, profoundly influences its chemical and biological properties. The nitro group is a strong electron-withdrawing group, which modulates the electron density of the indole ring system, thereby affecting its reactivity and potential as a pharmacophore. Nitroaromatic compounds are valuable intermediates in the synthesis of a wide array of chemicals and have been utilized in pharmaceuticals, agrochemicals, and materials science.[2][3]

Substituted 5-nitroindoles, in particular, have demonstrated a range of biological activities, including potential as anticancer agents.[4] These compounds can interact with biological targets such as G-quadruplex DNA, leading to the downregulation of oncogenes like c-Myc and inducing cell-cycle arrest in cancer cells.[4] The presence of a methyl carboxylate group at the 6-position offers a handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis and Elucidation of Structure

While a direct, step-by-step synthesis for this compound is not extensively reported in the literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of related nitroindole derivatives. A common approach involves the nitration of an indole precursor.

A potential synthetic route would be the direct nitration of methyl 1H-indole-6-carboxylate. The regioselectivity of indole nitration can be challenging, as the reaction can yield a mixture of isomers.[5] The conditions for the nitration reaction would need to be carefully optimized to favor the formation of the 5-nitro isomer.

An alternative and potentially more controlled approach would involve the synthesis of 5-nitro-1H-indole-6-carboxylic acid, followed by esterification to yield the desired methyl ester. This multi-step synthesis, while longer, may offer better control over the final product's purity.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via direct nitration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the nitro and the carboxylate groups.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester and the carbons attached to the nitro group are expected to appear at characteristic downfield shifts.

| Predicted ¹H and ¹³C NMR Data for this compound |

| ¹H NMR (Predicted) |

| Proton |

| N-H |

| H-2 |

| H-3 |

| H-4 |

| H-7 |

| -OCH₃ |

| ¹³C NMR (Predicted) |

| Carbon |

| C=O |

| C-2 |

| C-3 |

| C-3a |

| C-4 |

| C-5 |

| C-6 |

| C-7 |

| C-7a |

| -OCH₃ |

Note: The predicted chemical shifts are estimations and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted IR Absorption Bands |

| Functional Group |

| N-H stretch |

| C-H stretch (aromatic) |

| C=O stretch (ester) |

| N-O stretch (nitro, asymmetric) |

| N-O stretch (nitro, symmetric) |

| C-N stretch |

| C-O stretch (ester) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by the interplay of the indole ring system and its electron-withdrawing substituents.

-

N-H Reactivity: The proton on the indole nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions to introduce further diversity into the molecule.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid combinations (e.g., Sn/HCl). This transformation provides a key intermediate, an aminoindole, which can be further functionalized, for example, through diazotization or acylation reactions.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides or converted to other functional groups.

-

Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro and carboxylate groups will make further electrophilic substitution on the benzene portion of the indole ring challenging and would likely require harsh reaction conditions.

Potential Chemical Transformations:

Caption: Key potential reactions of this compound.

Potential Applications in Drug Discovery and Development

While specific studies on this compound are limited, the broader class of 5-nitroindoles has attracted attention for its potential therapeutic applications.

-

Anticancer Activity: As previously mentioned, substituted 5-nitroindoles have been investigated as c-Myc G-quadruplex binders with anticancer properties.[4] The ability of these compounds to stabilize G-quadruplex structures in the promoter regions of oncogenes can lead to the suppression of their transcription, offering a novel approach to cancer therapy.

-

Antibacterial Agents: Nitroaromatic compounds, in general, have a long history of use as antibacterial agents.[6] The mechanism of action often involves the reduction of the nitro group within the bacterial cell to generate reactive nitrogen species that can damage cellular components, including DNA.[6]

-

Building Block for Complex Molecules: The functional groups present in this compound make it a versatile intermediate for the synthesis of more elaborate molecules. The ability to selectively modify the N-H, nitro, and ester functionalities allows for the construction of a diverse library of compounds for screening against various biological targets.

Experimental Protocols (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis and purification of this compound. This protocol is based on standard organic chemistry techniques and should be adapted and optimized based on experimental observations.

Synthesis of this compound via Nitration of Methyl 1H-indole-6-carboxylate

-

Dissolution: Dissolve methyl 1H-indole-6-carboxylate in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of regioselectivity, can likely be achieved through established nitration methodologies. The presence of the nitro and methyl ester functional groups provides avenues for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google P

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (URL: [Link])

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. (URL: [Link])

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. (URL: [Link])

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (URL: [Link])

-

Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates - ChemRxiv. (URL: [Link])

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Methyl 1H-indole-3-carboxylate. (URL: [Link])

-

(PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - ResearchGate. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed. (URL: [Link])

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - NIH. (URL: [Link])

-

A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed. (URL: [Link])

-

methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem - NIH. (URL: [Link])

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz - iris.unina.it. (URL: [Link])

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 5-nitro-1H-indole-6-carboxylate

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. This guide provides a detailed technical overview of a specific, highly functionalized derivative: Methyl 5-nitro-1H-indole-6-carboxylate. While direct experimental data for this precise isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational organic chemistry principles to provide a robust predictive analysis. We will explore its molecular architecture, propose a logical synthetic pathway, detail expected analytical characterizations, and discuss its potential as a versatile intermediate in the development of novel therapeutics, particularly in oncology and infectious diseases.[1][3]

The Nitroindole Carboxylate Scaffold: A Chemo-informatic Perspective

The indole ring system is a critical pharmacophore, but its inherent reactivity and physicochemical properties often require modification for drug development. The introduction of an electron-withdrawing nitro group (NO₂) at the 5-position and a methyl ester group (-COOCH₃) at the 6-position profoundly alters the electronic landscape of the indole core.

-

Electronic Effects : The nitro group is a strong deactivating group, withdrawing electron density from the aromatic system via both resonance and inductive effects. This significantly influences the reactivity of the ring, for instance, making the C3 position less susceptible to electrophilic attack compared to unsubstituted indole. The methyl carboxylate group is also electron-withdrawing, further modulating the molecule's reactivity and providing a key handle for derivatization.

-

Medicinal Chemistry Relevance : The nitro group, while sometimes associated with toxicity, is a valuable synthetic precursor. Its reduction to an amine provides a nucleophilic center, enabling a vast array of subsequent chemical transformations (e.g., amidation, sulfonylation, reductive amination) to build molecular complexity and explore structure-activity relationships (SAR).[4] The ester can be hydrolyzed to a carboxylic acid, another critical functional group for forming interactions with biological targets or improving pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. Below is the elucidated structure and a table of key computed and anticipated properties for this compound.

Caption: 2D structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₄ | - |

| Molecular Weight | 220.18 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a yellow or light brown solid | [5] |

| Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF, Chloroform. | [5][6] |

| Predicted LogP | ~2.0 - 2.5 | (Computationally predicted) |

Proposed Synthesis Strategy

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is predictive and requires experimental validation.

-

Step 1: N-Acetylation (Protection)

-

Rationale: The indole N-H is acidic and can be nitrated under harsh conditions. Protecting it as an acetamide directs nitration to the benzene ring and improves solubility.[7]

-

Procedure: Dissolve Methyl 1H-indole-6-carboxylate (1 equiv.) in acetic anhydride. Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours. Monitor by TLC until starting material is consumed. Cool the reaction and pour it into ice water to precipitate the N-acetylated product. Filter, wash with water, and dry.

-

-

Step 2: Nitration

-

Rationale: The C5 position is electronically activated for electrophilic substitution. A standard nitrating mixture (HNO₃/H₂SO₄) is typically effective. Careful temperature control is critical to prevent over-nitration or side reactions.

-

Procedure: Cool a mixture of concentrated sulfuric acid to 0 °C. Add the N-acetylated indole from Step 1 portion-wise, maintaining the temperature below 5 °C. Add a pre-cooled mixture of nitric acid and sulfuric acid dropwise. Stir at 0-5 °C for 1-3 hours. Monitor by TLC. Carefully quench the reaction by pouring it onto crushed ice. The nitrated product should precipitate. Filter, wash thoroughly with water to remove acid, and dry.

-

-

Step 3: De-protection

-

Rationale: The N-acetyl group must be removed to yield the final product. Basic hydrolysis is a standard method for this transformation.

-

Procedure: Suspend the crude nitrated product from Step 2 in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours. Monitor by TLC for the disappearance of the starting material. Cool the reaction, neutralize with an acid (e.g., HCl) to pH ~7, which should precipitate the final product. Filter the solid, wash with water, and dry.

-

-

Purification:

-

Rationale: The final product will likely require purification to remove any regioisomers or unreacted material.

-

Procedure: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel are standard methods.[1]

-

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following sections outline the expected spectroscopic signatures for this compound, with reference data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be highly informative. The protons on the aromatic ring will appear as downfield signals, with their chemical shifts influenced by the strong electron-withdrawing effects of the nitro and ester groups. The N-H proton will likely be a broad singlet far downfield (>10 ppm). The methyl ester protons will be a sharp singlet around 3.9-4.0 ppm.

-

¹³C NMR: The carbon spectrum will show 10 distinct resonances. The carbonyl carbon of the ester will be significantly downfield (~165 ppm). Carbons attached to or near the nitro group (C5) and the ester group (C6) will also be shifted downfield compared to unsubstituted indole.

Reference Data: For comparison, Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate shows the following characteristic signals in CDCl₃: ¹H NMR signals at δ 8.99 (d), 8.12 (dd), 7.36 (d), 4.00 (s, OCH₃), and 2.81 (s, CH₃); ¹³C NMR signals at δ 165.4 (C=O), 147.0, 143.5, 137.5, 126.5, 118.5, 118.3, 113.4, 110.7, 106.7, 51.3 (OCH₃), 14.3 (CH₃).[1][2]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Carboxylates exhibit two strong, characteristic peaks due to asymmetric and symmetric stretching of the -CO₂⁻ group.[8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Broad, characteristic of the indole amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks |

| C=O Stretch (Ester) | 1700 - 1725 | Strong, sharp absorption |

| N-O Stretch (Asymmetric) | 1500 - 1550 | Very strong, one of the most prominent peaks |

| N-O Stretch (Symmetric) | 1300 - 1370 | Strong absorption |

| C-O Stretch (Ester) | 1100 - 1300 | Strong absorption |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak: For C₁₀H₈N₂O₄, the expected [M+H]⁺ peak in ESI-MS would be at m/z 221.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways for nitro-aromatic compounds include the loss of NO₂ (m/z -46) and NO (m/z -30).[9] The ester may fragment via loss of the methoxy radical (·OCH₃, m/z -31) or methanol (CH₃OH, m/z -32).

Applications in Drug Discovery

This compound is not an end-stage drug but rather a highly valuable building block for creating libraries of more complex molecules for screening.

Caption: Key transformations enabling use as a drug discovery intermediate.

-

Oncology: The reduction of the nitro group to an amine is a key step. The resulting 5-aminoindole derivative can be used to synthesize compounds that target specific biological pathways in cancer. For example, substituted 5-nitroindoles have been investigated as binders of the c-Myc G-quadruplex, an important anticancer target.[4]

-

Anti-Infectives: The indole scaffold is present in many anti-parasitic and antibacterial agents. This molecule could serve as a starting point for developing novel agents against diseases like Chagas disease or for overcoming bacterial resistance.[3][10]

-

Probe Development: The nitro group can act as a fluorescent quencher. Its reduction to the fluorescent amine can be exploited in the design of chemical probes to study biological processes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for related nitroaromatic and indole compounds should be strictly followed.

-

Hazards: Nitroaromatic compounds can be toxic and are potential skin and eye irritants.[11][12][13] Handle with care, avoiding inhalation of dust and contact with skin and eyes.[14]

-

Personal Protective Equipment (PPE): Always use a certified respirator, chemical-resistant gloves, and safety goggles when handling this compound.[12][13] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12][14]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[6]

Conclusion

This compound represents a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. Its dual functionality—a reducible nitro group and a modifiable ester—provides two distinct points for chemical elaboration. While this guide offers a predictive framework based on established chemical principles and data from analogous structures, it underscores the necessity for empirical validation of the proposed synthesis and characterization data. The insights provided herein should serve as a valuable resource for researchers aiming to leverage this and similar nitroindole intermediates in the pursuit of novel therapeutic agents.

References

- Sigma-Aldrich. (2025).

- The Royal Society of Chemistry.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2024).

- ChemicalBook. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis.

- PubChem. 1H-Indole, 1-methyl-5-nitro-.

- TCI Chemicals.

- Fisher Scientific. (2021).

- The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- MDPI. (2022).

- ResearchGate. (2025).

- ChemicalBook. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0.

- iris.unina.it. (2022).

- PubMed Central (PMC). (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.

- TSI Journals. (2010). Mass spectral studies of nitroindole compounds.

- ChemRxiv.

- National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Spectroscopy Online. (2018).

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 2. iris.unina.it [iris.unina.it]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. tsijournals.com [tsijournals.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

The Multifaceted Biological Activities of 5-Nitroindole Derivatives: A Technical Guide for Researchers

The 5-nitroindole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This guide provides an in-depth technical overview of the anticancer, antimicrobial, and antiviral properties of 5-nitroindole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower your research endeavors.

Part 1: Anticancer Activity: Targeting the Master Regulator c-Myc and Beyond

5-Nitroindole derivatives have emerged as a promising class of anticancer agents, with a primary mechanism of action involving the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][2] This stabilization effectively acts as a "roadblock" for transcriptional machinery, leading to the downregulation of c-Myc protein expression.[3][4][5] The c-Myc protein is a critical transcription factor that regulates up to 15% of all human genes, playing a pivotal role in cell growth, proliferation, differentiation, and apoptosis. Its overexpression is implicated in as many as 80% of all solid tumors, making it a prime target for cancer therapy.[1][6]

Mechanism of Action: A Triad of Anticancer Effects

The anticancer activity of 5-nitroindole derivatives stems from a multi-pronged attack on cancer cell biology:

-

Downregulation of c-Myc Expression: By binding to and stabilizing the G-quadruplex DNA structure in the c-Myc promoter, these compounds inhibit its transcription and subsequent translation into the c-Myc protein.[3][4] This directly curtails the oncogenic signaling driven by c-Myc.

-

Induction of Cell Cycle Arrest: The reduction in c-Myc levels disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the sub-G1/G1 phase.[2][4] This halt in the cell cycle prevents cancer cells from proliferating uncontrollably.

-

Generation of Reactive Oxygen Species (ROS): Certain 5-nitroindole derivatives have been shown to increase the intracellular concentration of ROS.[2][4] Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis. The antiproliferative effects of some of these compounds can be reversed by treatment with ROS scavengers like N-acetyl cysteine (NAC), confirming the role of ROS in their anticancer activity.[1]

Furthermore, some indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[7][8]

Signaling Pathway of 5-Nitroindole Derivatives in Cancer Cells

Caption: Mechanism of anticancer action of 5-nitroindole derivatives.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 5-nitroindole derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |

| Compound 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91 | Pyrrolidine-substituted 5-nitroindole. The nitro group at the 5th position is critical for activity. | [4] |

| Compound 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73 | Pyrrolidine-substituted 5-nitroindole. | [4] |

| 4l | HOP-62 (Non-small cell lung) | <0.01 (GI50) | 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone. | [9] |

| 4l | HL-60(TB) (Leukemia) | 0.50 (GI50) | 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone. | [9] |

| 4l | MOLT-4 (Leukemia) | 0.66 (GI50) | 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone. | [9] |

Experimental Protocol: Fluorescence Indicator Displacement (FID) Assay for G-Quadruplex Binding

This protocol describes a high-throughput assay to screen for and characterize the binding of 5-nitroindole derivatives to the c-Myc G-quadruplex.[10] The assay is based on the displacement of a fluorescent probe, Thiazole Orange (TO), from the G-quadruplex DNA by a competing ligand.

Materials:

-

c-Myc G-quadruplex forming oligonucleotide (e.g., 5'-TGAGGGTGGGTAGGGTGGGTAA-3')

-

Thiazole Orange (TO)

-

Assay buffer (e.g., 20 mM Tris-HCl, 140 mM KCl, pH 7.4)

-

5-nitroindole derivatives to be tested

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

G-Quadruplex Annealing: Prepare a stock solution of the c-Myc oligonucleotide in the assay buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to allow for G-quadruplex formation.

-

Assay Preparation: In a 96-well plate, add the annealed c-Myc G-quadruplex DNA to a final concentration of 0.25 µM and Thiazole Orange to a final concentration of 0.5 µM in the assay buffer.

-

Compound Addition: Add the 5-nitroindole derivatives at various concentrations to the wells. Include a control well with no compound.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 501 nm and an emission wavelength of 521 nm.

-

Data Analysis: The displacement of TO by the ligand will result in a decrease in fluorescence. The percentage of displacement can be calculated, and the data can be fitted to determine the DC50 value (the concentration of the ligand required to displace 50% of the fluorescent probe).

Part 2: Antimicrobial Activity: A Renewed Hope Against Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant threat to global health. 5-Nitroindole derivatives have demonstrated promising antimicrobial activity against a range of clinically relevant pathogens.[11][12] While the exact mechanisms are still under investigation, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For instance, some indole derivatives have been shown to inhibit bacterial cell division.[13]

Workflow for Antimicrobial Screening of 5-Nitroindole Derivatives

Caption: A typical workflow for the discovery and development of antimicrobial 5-nitroindole derivatives.

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indole derivatives against various pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-Nitroimidazole derivative | Staphylococcus aureus | 7.3 - 125 | [14] |

| 5-Nitroimidazole derivative | Fungi | 3 - 125 | [14] |

| Indole-triazole derivative (3d) | Staphylococcus aureus | 3.125 | [15] |

| Indole-triazole derivative (3d) | MRSA | 3.125 | [15] |

| Indole-triazole derivative (3d) | Escherichia coli | 6.25 | [15] |

| Indole-triazole derivative (3d) | Candida krusei | 3.125 | [15] |

| Halo substituted indole dihydropyrimidines | Bacteria and Fungi | 50 - 100 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 5-nitroindole derivatives against bacteria.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

5-nitroindole derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the 5-nitroindole derivatives in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria without compound) and a negative control well (broth without bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Part 3: Antiviral Activity: Targeting Key Viral Enzymes and Processes

The indole scaffold is present in several approved antiviral drugs, and 5-nitroindole derivatives are being actively investigated for their potential to combat viral infections, including those caused by the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[16][17][18]

Mechanism of Action: A Multi-pronged Approach to Viral Inhibition

5-Nitroindole derivatives can interfere with various stages of the viral life cycle:

-

HIV: Some 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism, acting as dual inhibitors of reverse transcriptase and integrase.[1] These are two crucial enzymes for the replication of the HIV genome.

-

HCV: Certain indole derivatives have been found to inhibit HCV replication by interfering with the early steps of the viral life cycle, such as viral entry into the host cell.[17] Others have been shown to induce the expression of pro-inflammatory cytokines, which can contribute to the antiviral response.[11]

Viral Life Cycle and Points of Inhibition by 5-Nitroindole Derivatives

Caption: Key stages of a viral life cycle and the points of inhibition by 5-nitroindole derivatives.

Quantitative Analysis of Antiviral Activity

The following table summarizes the antiviral activity of representative 5-nitroindole and other indole derivatives. The EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

| Compound Class/ID | Virus | EC50 (µM) | Mechanism of Action | Reference |

| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives | HIV-1 | < 20 | Dual inhibition of reverse transcriptase and integrase | [1] |

| (R)-10m (N-protected indole scaffold) | HCV | 0.72 ± 0.09 | Inhibition of viral entry | [17] |

| 12e (Indole derivative) | HCV | 1.1 | Induction of pro-inflammatory cytokines | [11][14] |

| 6-Nitro derivative (36) | HCV (genotype 1b) | 1.61 | RdRp binding | [19] |

Conclusion and Future Perspectives

5-Nitroindole derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their multifaceted biological activities, particularly their potent anticancer effects through the targeting of the c-Myc oncogene, highlight their potential in addressing significant unmet medical needs. The antimicrobial and antiviral properties of these compounds further underscore their importance in the ongoing battle against infectious diseases.

Future research should focus on elucidating the detailed molecular mechanisms of action, particularly for their antimicrobial and antiviral activities. Structure-activity relationship studies will be crucial for the rational design of more potent and selective derivatives with improved pharmacokinetic and safety profiles. The development of 5-nitroindole-based compounds as single agents or in combination therapies holds great promise for the future of medicine.

References

-

Corona, A., Meleddu, R., Delelis, O., Subra, F., Cottiglia, F., Esposito, F., Distinto, S., Maccioni, E., & Tramontano, E. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Cellular and Infection Microbiology, 13, 1193280. [Link]

-

Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]

-

Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

-

Karali, N., Gürsoy, A., & Kandemirli, F. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European journal of medicinal chemistry, 37(12), 965–971. [Link]

-

Wang, Z., Wang, G., & Li, Y. (2017). A review on recent developments of indole-containing antiviral agents. RSC advances, 7(53), 33264–33283. [Link]

-

Shirinzadeh, H., Süzen, S., Altanlar, N., & Westwell, A. D. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish journal of pharmaceutical sciences, 15(3), 291–297. [Link]

-

Jin, Y., Lee, H., & Lee, K. (2014). Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines. Antiviral research, 104, 117–126. [Link]

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar. [Link]

-

OriGene Technologies, Inc. (n.d.). Western Blot Protocol. OriGene. [Link]

-

Al-Shamaa, A. A., & Al-Bayati, M. A. (2015). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. International Journal of Advanced Research, 3(11), 634-642. [Link]

-

Al-Shamaa, A. A., & Al-Bayati, M. A. (2015). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. ResearchGate. [Link]

-

Le, P. U. (n.d.). Protocol for RT-qPCR. McGill University. [Link]

-

Wang, S., et al. (2014). Prognostic significance of c-myc mRNA expression assessed by semi-quantitative RT-PCR in patients with colorectal cancer. Hepatogastroenterology, 61(131), 819-824. [Link]

-

MacMillan, K. S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Cell Biolabs. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). ROS Assay Kit -Highly Sensitive DCFH-DA-. Dojindo. [Link]

-

Arigo Biolaboratories Corp. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Arigo Biolaboratories. [Link]

-

Ali, M. A., et al. (2023). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 6(1), 1-13. [Link]

-

Sharma, A., et al. (2022). Recent Advances in Anti-HCV, Anti-HBV and Anti-Flavivirus Agents. Viruses, 14(12), 2785. [Link]

-

Gençer, N., et al. (2006). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Arzneimittelforschung, 56(11), 777-782. [Link]

-

Jin, Y., et al. (2014). Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines. SciSpace. [Link]

-

Wang, Y., et al. (2020). Antibacterial activity of indolyl-quinolinium derivatives and study their mode of action. Scientific Reports, 10(1), 1-11. [Link]

-

Sharma, P., et al. (2013). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. [Link]

-

Zhang, M., et al. (2017). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 5, 87. [Link]

-

De Rache, A., & Mergny, J. L. (2012). Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures. Biochimie, 94(11), 2333-2341. [Link]

-

Wu, D., et al. (2016). The discovery of indole derivatives as novel hepatitis C virus inhibitors. European Journal of Medicinal Chemistry, 118, 204-214. [Link]

-

Song, Y., et al. (2021). Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. European Journal of Medicinal Chemistry, 225, 113767. [Link]

-

Mamedov, I., et al. (2021). Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. Current Medicinal Chemistry, 28(35), 7248-7263. [Link]

-

Aguilar-Gracia, O., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1269894. [Link]

-

Chen, C. H., et al. (2005). Mechanism of action and resistant profile of anti-HIV-1 coumarin derivatives. Virology, 332(2), 623-628. [Link]

-

NordiQC. (n.d.). c-MYC. NordiQC. [Link]

-

Mastroeni, P., et al. (1987). Structure-activity relationships of new antiviral compounds. ResearchGate. [Link]

Sources

- 1. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. rndsystems.com [rndsystems.com]

- 16. origene.com [origene.com]

- 17. The discovery of indole derivatives as novel hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

"Methyl 5-nitro-1H-indole-6-carboxylate literature review"

An In-depth Technical Guide to Methyl 5-nitro-1H-indole-6-carboxylate: Synthesis, Characterization, and Applications

Introduction

This compound is a heterocyclic compound featuring an indole core, a nitro group at the 5-position, and a methyl carboxylate group at the 6-position. The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of pharmacologically active compounds, from natural products like tryptamine and vinca alkaloids to synthetic drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the indole ring, influencing its reactivity and biological activity. Nitro-containing compounds are known to exhibit a wide spectrum of biological effects, including antibacterial, antiparasitic, and anticancer activities.[2]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, spectroscopic characterization, and its significance as a building block in drug discovery and organic synthesis. While direct literature on this specific isomer is not abundant, this guide synthesizes information from closely related analogues to provide a robust scientific framework for researchers, scientists, and drug development professionals.

Synthesis and Chemical Properties

The synthesis of substituted nitroindoles typically involves the nitration of an appropriately functionalized indole or indoline precursor, followed by any necessary functional group manipulations. The regioselectivity of the nitration reaction is a critical consideration, often dictated by the existing substituents on the indole ring and the nitrating agent employed.

Plausible Synthetic Pathway

A logical approach to the synthesis of this compound would start from a commercially available indole-6-carboxylic acid derivative. The synthesis can be envisioned in the following key steps: protection of the indole nitrogen, esterification of the carboxylic acid, regioselective nitration, and deprotection.

A related synthetic strategy has been successfully employed for the synthesis of the isomeric methyl 6-nitroindole-2-carboxylate. This process involved the transformation of indoline-2-carboxylic acid to 6-nitroindoline-2-carboxylic acid, followed by esterification and subsequent dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final product.[3] A similar strategy involving nitration of a protected methyl indoline-6-carboxylate followed by aromatization would be a viable route.

Below is a detailed, generalized protocol for a potential synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: N-Protection of 1H-indole-6-carboxylic acid

-

Dissolve 1H-indole-6-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Add a base, for example, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.

-

After stirring for 30 minutes, add a protecting group reagent, such as benzenesulfonyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-protected indole-6-carboxylic acid.

Causality: Protection of the indole nitrogen is crucial to prevent side reactions during the subsequent nitration step and to direct the nitration to the desired position on the benzene ring portion of the indole.

Step 2: Esterification

-

Dissolve the N-protected indole-6-carboxylic acid (1 equivalent) in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

Causality: The methyl ester is introduced as it is the target functional group in the final molecule. Acid-catalyzed esterification (Fischer esterification) is a standard and efficient method for this transformation.

Step 3: Nitration

-

Dissolve the N-protected methyl indole-6-carboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Add a nitrating agent, such as fuming nitric acid or potassium nitrate (1.1 equivalents), dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality: The electron-withdrawing N-sulfonyl group directs nitration primarily to the C5 position. The use of a strong acid medium is necessary to generate the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.

Step 4: N-Deprotection

-

Dissolve the N-protected this compound (1 equivalent) in a suitable solvent like methanol or tetrahydrofuran (THF).

-

Add a solution of sodium hydroxide (2-3 equivalents) in water.

-

Stir the mixture at room temperature or gentle heat for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Causality: Base-mediated hydrolysis is a standard method for the cleavage of sulfonyl protecting groups, regenerating the N-H of the indole ring.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, properties can be predicted based on related structures like 1-Methyl-5-nitro-1H-indole.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₄ | Calculated |

| Molecular Weight | 220.18 g/mol | Calculated |

| Appearance | Expected to be a yellow or dark yellow solid | [4] |

| Melting Point | >150 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO, Chloroform (Slightly) | [4] |

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Predicted data based on known nitroindole structures are summarized below.[1][5][6]

| Technique | Expected Observations |

| ¹H NMR | - N-H proton: A broad singlet around δ 11.0-12.0 ppm. - Aromatic protons: Signals in the δ 7.5-9.0 ppm range. The proton at C4 would likely be the most downfield due to the anisotropic effect of the nitro group. The C7 proton would also be significantly downfield. - Indole C2/C3 protons: Signals in the typical indole region, with C3-H appearing as a doublet of doublets and C2-H as a triplet. - Methyl protons (-OCH₃): A singlet around δ 3.9-4.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (-COO-): A signal around δ 165 ppm. - C5 (bearing NO₂): A signal around δ 142-145 ppm. - C6 (bearing COOMe): A signal around δ 125-130 ppm. - Other aromatic carbons: Signals in the δ 100-140 ppm range. - Methyl carbon (-OCH₃): A signal around δ 52 ppm. |

| IR (Infrared) | - N-H stretch: A broad peak around 3300-3400 cm⁻¹. - C=O stretch (ester): A strong peak around 1700-1720 cm⁻¹. - N-O stretch (nitro): Two characteristic strong peaks around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). |

| Mass Spec (MS) | - Molecular Ion Peak (M+): Expected at m/z = 220. - Fragmentation: Characteristic loss of -OCH₃ (m/z = 189), -NO₂ (m/z = 174), and subsequent fragmentation of the indole ring.[7] |

Applications and Biological Significance

The indole scaffold is a cornerstone in drug discovery, and the introduction of a nitro group can confer potent biological activities.

Anticancer Potential

Substituted 5-nitroindoles have emerged as promising anticancer agents.[8] One of the key mechanisms involves their ability to bind and stabilize G-quadruplex (G4) DNA structures. G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes like c-Myc. Stabilization of these structures can inhibit transcription of the oncogene, leading to downregulation of its protein product and subsequent cell cycle arrest and apoptosis in cancer cells.

Research has shown that 5-nitroindole derivatives can act as c-Myc promoter G-quadruplex binders, downregulate c-Myc expression, and induce cell-cycle arrest.[8] The planar indole scaffold is well-suited for π-π stacking interactions with the G-tetrads of the quadruplex, and the nitro group can form hydrogen bonds or other electrostatic interactions, enhancing binding affinity and selectivity.

Mechanism of Action: G-Quadruplex Binding

Caption: Proposed mechanism of anticancer activity via G-quadruplex stabilization.

Synthetic Intermediate in Drug Development

Beyond its intrinsic biological activity, this compound is a valuable synthetic intermediate. The functional groups present—the N-H, the nitro group, and the methyl ester—offer multiple handles for further chemical modification.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas. This transformation is pivotal, as seen in the synthesis of 5-aminoindole scaffolds which also show affinity for G-quadruplexes.[8]

-

Modification of the Carboxylate: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, it can be reduced to an alcohol, opening up another avenue for derivatization. The development of novel nitrofuranyl indole carboxylates as potential antibacterial agents highlights the utility of the carboxylate handle in creating drug conjugates.[9]

-

N-Alkylation/Arylation: The indole nitrogen can be functionalized with various alkyl or aryl groups to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Conclusion

This compound is a molecule of significant interest for researchers in organic and medicinal chemistry. While specific studies on this isomer are limited, its structural features, based on the well-established importance of the nitroindole scaffold, point towards considerable potential. Its synthesis, though requiring careful control of regioselectivity, is achievable through established chemical transformations. The compound's true value lies in its potential as both a biologically active agent, particularly in the realm of anticancer research through mechanisms like G-quadruplex stabilization, and as a versatile synthetic building block for the creation of more complex and potent therapeutic agents. Future research should focus on the development of efficient, regioselective syntheses and a thorough investigation of its biological activity profile to fully unlock its therapeutic potential.

References

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025). ResearchGate. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2018). PubMed Central. [Link]

-

Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. (2022). ChemRxiv. [Link]

-

methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635. PubChem. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. (2022). iris.unina.it. [Link]

-

Mass spectral studies of nitroindole compounds. (2011). TSI Journals. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

1-methyl-5-nitro-1H-indole-2-carboxylic acid | C10H8N2O4 | CID 12477536. PubChem. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]

-

The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications. [Link]

-

Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. ResearchGate. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

-

[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. [Link]

-

Manganese pentacarbonyl bromide. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]

- 5. iris.unina.it [iris.unina.it]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. tsijournals.com [tsijournals.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-nitro-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and target specificity. The nitro group, a potent electron-withdrawing group, and the methyl carboxylate, a key functional handle for further chemical modification, make Methyl 5-nitro-1H-indole-6-carboxylate a valuable intermediate in the synthesis of complex molecular architectures. Accurate spectroscopic characterization is the bedrock of chemical synthesis, ensuring the identity, purity, and structural integrity of such compounds.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. This analysis is based on the reported data for the structural isomer, Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, and established principles of spectroscopic interpretation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl ester protons. The electron-withdrawing nitro group at the C5 position and the methyl carboxylate at C6 will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.0 - 12.0 | br s | - |

| H4 | ~8.5 - 8.7 | s | - |

| H2 | ~7.8 - 8.0 | t | ~2.5 - 3.0 |

| H3 | ~6.7 - 6.9 | t | ~2.5 - 3.0 |

| H7 | ~8.0 - 8.2 | s | - |

| OCH₃ | ~3.9 - 4.1 | s | - |